N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide
Description
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide is a complex organic compound that features both thiazole and indolizine moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Properties
IUPAC Name |
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-14-10-18-15(21-14)6-7-17-16(20)12-9-13-5-3-4-8-19(13)11-12/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESAJNZZLJOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)C2=CN3C=CC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the indolizine ring, and finally, the coupling of these two moieties.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Indolizine Ring Formation: The indolizine ring can be synthesized via the cyclization of pyridinium salts with alkynes in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroindolizines.
Substitution: Halogenated or nitrated indolizines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with metal ions or other cofactors, while the indolizine ring may engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole are well-known thiazole derivatives with significant biological activity.
Indolizine Derivatives: Compounds like indolizine-3-carboxylic acid and indolizine-2-carboxaldehyde are known for their use in organic synthesis and potential biological activity.
Uniqueness
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]indolizine-2-carboxamide is unique due to the combination of thiazole and indolizine rings in a single molecule, which may confer a unique set of biological activities and chemical reactivity .
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